丙烯-1-D1

概述

描述

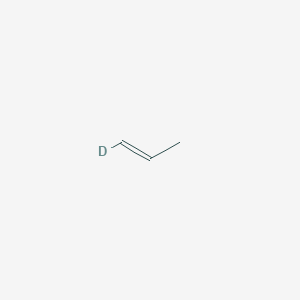

Propene-1-D1 is a chemical compound with the molecular formula C3H5D . It is also known as 2-Methylpropene .

Synthesis Analysis

The synthesis of propene, including Propene-1-D1, can be achieved through various methods. One of the well-established commercial processes is the direct formation of propene from propane . This process is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . Another method involves the use of catalysts that direct the process in the following reaction pathway: ethanol → acetaldehyde → acetone → propene .Molecular Structure Analysis

The molecular structure of Propene-1-D1 involves three carbon atoms and six hydrogen atoms. The carbon atoms are arranged in a chain, with two of them connected by a double bond and each attached to varying numbers of hydrogen atoms .Chemical Reactions Analysis

Propene, including Propene-1-D1, is very reactive due to its carbon-carbon double bond. It can participate in a variety of chemical reactions including combustion, addition reactions, and more . The double bond in propene can break and form single bonds with other atoms or compounds .Physical and Chemical Properties Analysis

At room temperature, propene is a gas with a faintly sweet smell. It is less dense than air and colorless. Its boiling point is -47.6 degrees Celsius and its melting point is -185.2 degrees Celsius .科学研究应用

丙烯环氧化的催化活性

金和钯等贵金属在钛硅酸盐 (TS-1) 上的浸渍影响丙烯环氧化的催化活性,这是化学合成中的一个重要过程 (Shin、Lee 和 Chadwick,2016)。

旋转光谱分析

傅里叶变换微波光谱已被用来研究丙烯-3-d1 的旋转光谱,有助于更好地理解其分子结构和行为 (Demaison 等人,2017)。

催化剂中稳定性的增强

用 H2/O2 对丙烯环氧化进行 Au/TS-1 催化剂的研究揭示了通过调整催化剂制备过程中的充装顺序来增强稳定性的策略 (Feng 等人,2016)。

丙烯的燃烧特性

对丙烯燃烧的研究提供了对其作为液化石油气 (LPG) 中组分的作用以及更高阶烃燃烧的作用的见解 (Burke 等人,2014)。

复分解催化剂的失活和副产物形成

对二氧化硅负载的铼亚烷基烯烃复分解催化剂的研究揭示了丙烯复分解中失活和副产物形成的见解 (Leduc 等人,2008)。

用于催化裂化的沸石工程

沸石工程的进步对在催化裂化过程中增加轻烯烃(包括丙烯)的产量具有影响 (Blay 等人,2017)。

安全和危害

未来方向

The development of technologies to produce renewable “green” propane are gaining traction, which coupled with new catalytic processes will provide the platform to produce green propene . Future catalyst design in DDH and ODH-O2 should focus on improving selectivity to propene, while ODH-CO2 catalysts are limited by their low intrinsic activity with respect to CO2 .

属性

IUPAC Name |

1-deuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

43.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

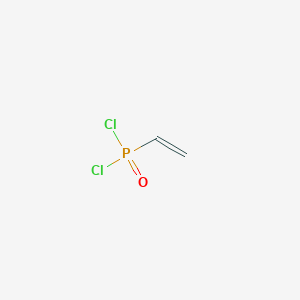

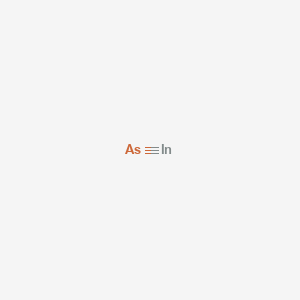

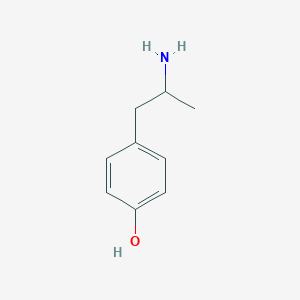

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

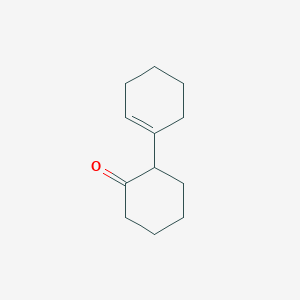

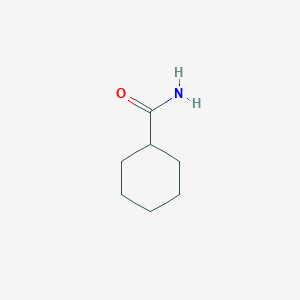

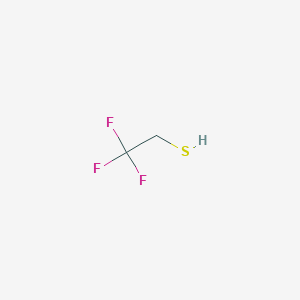

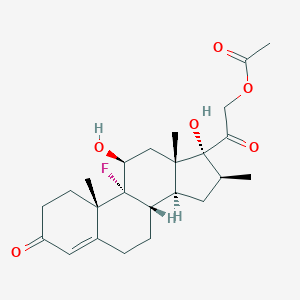

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

phosphonium bromide](/img/structure/B73364.png)

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)